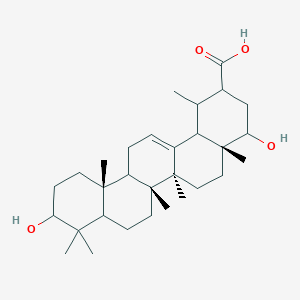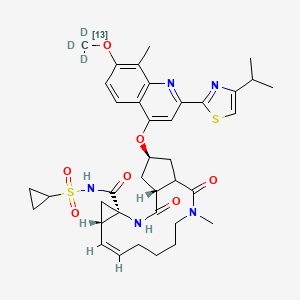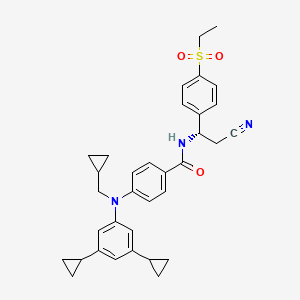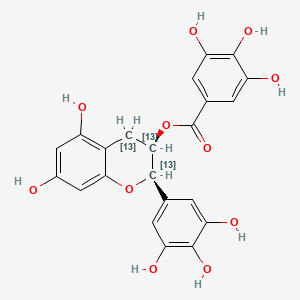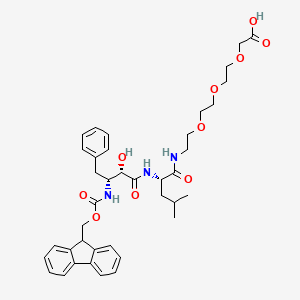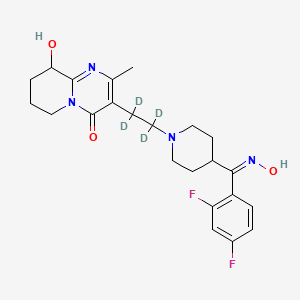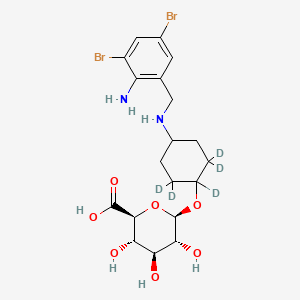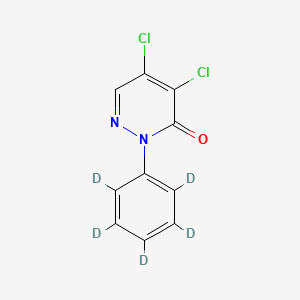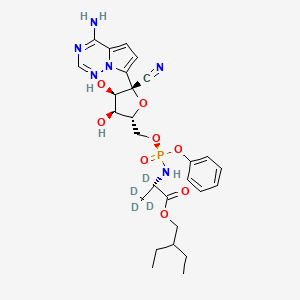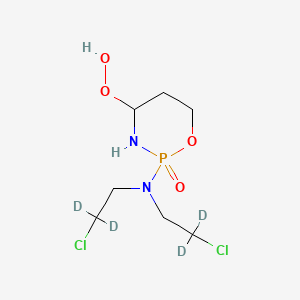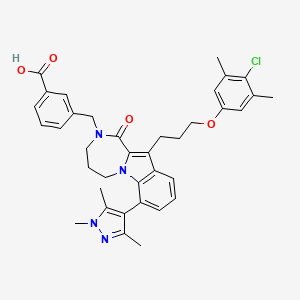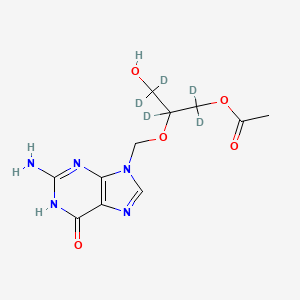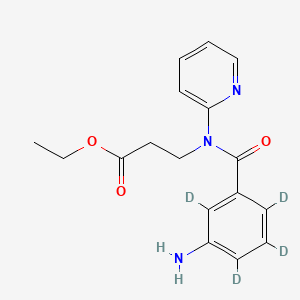
Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 is a deuterated derivative of a heterocyclic compound. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the synthesis of pharmaceutical intermediates. The presence of deuterium atoms can enhance the stability and metabolic profile of the compound, making it valuable for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 typically involves a multi-step process. The starting material, 4-(methylamino)-3-nitrobenzoic acid, is first converted to 4-(methylamino)-3-nitrobenzoyl chloride. This intermediate is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to form ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. Finally, the nitro group is reduced to an amino group to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, the use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester derivatives.
Oxidation: The compound can be oxidized under specific conditions to introduce new functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents like dichloromethane or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate.
Substitution: Various amide or ester derivatives depending on the nucleophile used.
Oxidation: Compounds with additional functional groups such as hydroxyl or carbonyl groups.
科学的研究の応用
Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting thrombin inhibition.
Biological Studies: The compound’s deuterated form can be used in metabolic studies to understand drug metabolism and pharmacokinetics.
Cancer Research: Studies have shown its potential anti-cancer activity against human gastric cancer cell lines.
Industrial Applications: It can be used in the development of new materials and catalysts due to its unique chemical properties.
作用機序
The mechanism of action of Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate in the synthesis of thrombin inhibitors, which prevent blood clot formation by inhibiting the activity of thrombin. The compound’s structure allows it to bind to the active site of thrombin, blocking its interaction with substrates and preventing clot formation .
類似化合物との比較
Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 can be compared with other similar compounds such as:
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: This compound is similar but lacks the deuterium atoms, which may affect its stability and metabolic profile.
Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate: Another non-deuterated analog with similar chemical properties but potentially different biological activity.
The uniqueness of this compound lies in its deuterated form, which can provide enhanced stability and a different metabolic pathway compared to its non-deuterated counterparts.
特性
分子式 |
C17H19N3O3 |
|---|---|
分子量 |
317.37 g/mol |
IUPAC名 |
ethyl 3-[(3-amino-2,4,5,6-tetradeuteriobenzoyl)-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C17H19N3O3/c1-2-23-16(21)9-11-20(15-8-3-4-10-19-15)17(22)13-6-5-7-14(18)12-13/h3-8,10,12H,2,9,11,18H2,1H3/i5D,6D,7D,12D |
InChIキー |
QSKAOWDOFOFRGX-HPGZLSOESA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)[2H] |
正規SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


